molecular formula C14H19NO B1671625 Ethoxyquin CAS No. 91-53-2

Ethoxyquin

Cat. No. B1671625
CAS RN: 91-53-2
M. Wt: 217.31 g/mol
InChI Key: DECIPOUIJURFOJ-UHFFFAOYSA-N
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Description

Ethoxyquin is a quinoline-based antioxidant used as a food preservative in certain countries and originally to control scald on pears after harvest . It is used as a preservative in some pet foods to slow the development of rancidity of fats .


Synthesis Analysis

Ethoxyquin is synthesized from p-aminophenyl ether and acetone . The reaction is carried out at a temperature of 110 °C, and the reaction time is 8 hours .


Molecular Structure Analysis

Ethoxyquin has a chemical formula of C14H19NO . It is a small molecule with a molar mass of 217.312 g·mol −1 .


Chemical Reactions Analysis

Ethoxyquin is known to have oxidation products, including ethoxyquin quinone imine (EQI) and ethoxyquin dimer (EQDM), which can be found in animal tissues . A gas chromatography-tandem mass spectrometry method was developed for the simultaneous determination of EQ, EQI, and EQDM in swine tissues .


Physical And Chemical Properties Analysis

Ethoxyquin has a melting point of less than 25 °C and a boiling point of 123–125 °C at 2 mmHg . It is a small molecule with a molar mass of 217.312 g·mol −1 .

Scientific Research Applications

Antioxidant Effects in Animal Feed

Ethoxyquin (EQ) is primarily known for its role as an antioxidant in animal feed, preventing lipid peroxidation. This property is crucial in preserving the quality and safety of feed for livestock and fish. Monsanto Company, the manufacturer of EQ, conducted tests demonstrating its safety, although some harmful effects were noted in the 1980s, leading to further studies on its toxicity (Blaszczyk, Augustyniak, & Skolimowski, 2013).

Inhibition of Carcinogenic Effects

EQ has been studied for its ability to inhibit the carcinogenic effects of certain substances. For instance, it was found to reduce the hepatocarcinogenic effects of aflatoxin B1 in rats, particularly when both compounds were administered simultaneously (Cabral & Neal, 1983).

Photochemical Behavior in Environment

Research has also explored the fate of EQ in the environment, especially its stability and photochemical behavior in surface waters. The degradation kinetics and the influence of factors like pH on the degradation rate of EQ have been examined, providing insights into its environmental impact (Toure Bintou et al., 2015).

Role in Preventing Neurotoxicity

An intriguing application of EQ is in the field of neuroprotection. It has been identified as effective against toxic neuropathies, such as those induced by chemotherapy agents like cisplatin and paclitaxel. EQ's neuroprotective mechanism appears to be mediated through its interaction with certain proteins involved in cellular stress responses (Zhu et al., 2016).

Analytical Detection Methods

Efforts have been made to develop sensitive and accurate methods for the detection of EQ in various products, including pet foods and feeds. Liquid chromatography-electrochemical detection techniques have been employedfor this purpose, offering a reliable approach to assess the presence and concentration of EQ in different samples (Rodríguez-Gómez et al., 2018).

Genotoxicity and Cytotoxicity Studies

Ethoxyquin's potential for causing DNA damage and cytotoxicity has been a subject of study, particularly in human peripheral lymphocytes. Investigations have revealed that EQ can induce DNA damage in a dose-dependent manner, highlighting the importance of understanding its biological impact at the cellular level (Blaszczyk, 2006).

Influence on Selenium Utilization

In poultry science, EQ has been observed to interact with dietary elements, specifically influencing the utilization of selenium in chickens. This interaction suggests a broader role of EQ in nutrient metabolism and its potential effects on animal health (Combs, 1978).

Immunological Impact in Aquaculture

In aquaculture, particularly with tilapia, EQ has been studied for its effects on fish immunity. Despite its antioxidant properties, high levels of EQ in feed have been linked to immunosuppression, raising concerns about its use in aquaculture feeds (Yamashita et al., 2009).

Safety And Hazards

Ethoxyquin is harmful if swallowed, and exposure to the chemical can cause skin irritation along with eye irritation . Ethoxyquin can also cause skin sensitization (allergic reactions), lacrimation, depression, reproductive effects, liver effects, kidney effects, and thyroid effects . Dermatitis may also occur .

Future Directions

The demand for ethoxyquin has been significantly high in the aquaculture industry and is expected to witness a remarkable surge in the years to come . The increasing demand for fish and fishmeal products in emerging economies will aid the growth of the market . Apart from this, the poultry industry is also anticipated to report a healthy rise in the demand for ethoxyquin in the near future due to the rise in poultry consumption .

properties

IUPAC Name

6-ethoxy-2,2,4-trimethyl-1H-quinoline
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InChI

InChI=1S/C14H19NO/c1-5-16-11-6-7-13-12(8-11)10(2)9-14(3,4)15-13/h6-9,15H,5H2,1-4H3
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InChI Key

DECIPOUIJURFOJ-UHFFFAOYSA-N
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Canonical SMILES

CCOC1=CC2=C(C=C1)NC(C=C2C)(C)C
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Molecular Formula

C14H19NO
Record name ETHOXYQUIN
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Related CAS

63301-91-7
Record name Quinoline, 6-ethoxy-1,2-dihydro-2,2,4-trimethyl-, homopolymer
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DSSTOX Substance ID

DTXSID9020582
Record name Ethoxyquin
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Molecular Weight

217.31 g/mol
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Physical Description

Ethoxyquin is a clear light yellow to dark brown viscous liquid. Discolors and stains badly. Mercaptan-like odor. (NTP, 1992), Yellow liquid; [Merck Index] Light yellow to dark brown viscous liquid with an odor like mercaptans; Darkened by light and air; [CAMEO] Formulated as an emulsifiable concentrate and an impregnated wrap; [Reference #2] Dark brown liquid; [Aldrich MSDS]
Record name ETHOXYQUIN
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Boiling Point

253 to 257 °F at 2 mmHg (NTP, 1992), 123-125 °C AT 2 MM HG
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Flash Point

225 °F (NTP, 1992)
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Solubility

less than 1 mg/mL at 68 °F (NTP, 1992)
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Density

1.029 to 1.031 at 77 °F (NTP, 1992), 1.029-1.031 AT 25 °C/25 °C
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Vapor Density

7.48 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 7.48 (AIR= 1)
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Vapor Pressure

1.82e-05 mmHg at 32 °F ; 0.000256 mmHg at 77 °F (NTP, 1992), 0.000132 [mmHg]
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Product Name

Ethoxyquin

Color/Form

YELLOW LIQUID

CAS RN

91-53-2, 63301-91-7
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Melting Point

less than 32 °F (NTP, 1992), Approximately 0 °C
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
20,300
Citations
A Błaszczyk, A Augustyniak… - International journal of …, 2013 - hindawi.com
… ethoxyquin is used primarily as an antioxidant in canned pet food and in feed intended for farmed fish or poultry. The use of ethoxyquin … This paper presents characteristics of ethoxyquin …
Number of citations: 140 www.hindawi.com
AJ de Koning - International Journal of Food Properties, 2002 - Taylor & Francis
This review records original research carried out in our Institute since 1983 on the antioxidant ethoxyquin (1,2 dihydro-6-ethoxy-2,2,4-trimethylquinoline)(EQ, I) used for the protection of …
Number of citations: 68 www.tandfonline.com
PK Gupta, A Boobis - Joint Meeting on Pesticide Residues, 2005 - inchem.org
… ethoxyquin and its two salts, ethoxyquin hydrochloride (ethoxyquin-HCl) and ethoxyquin phosphate (ethoxyquin-… It was shown that ethoxyquin was the most cytotoxic compound (IC50 = …
Number of citations: 10 inchem.org
MC Cabel, PW Waldroup, WD Shermer, DF Calabotta - Poultry Science, 1988 - Elsevier
Rancidity development in feeds and feed ingredients reduces the feeds’ nutritive value and produces toxic peroxides. This investigation was conducted to determine the effects of …
Number of citations: 156 www.sciencedirect.com
S Kumar, L Engman, L Valgimigli… - The Journal of …, 2007 - ACS Publications
… Ethoxyquin was found to inhibit azo-initiated oxidation of styrene in the … ethoxyquin nitroxide formed during the course of peroxidation. The N−H bond dissociation enthalpy of ethoxyquin …
Number of citations: 79 pubs.acs.org
EFSA Panel on Additives and Products or … - EFSA …, 2015 - Wiley Online Library
… Ethoxyquin quinone imine shows … ethoxyquin quinone imine is possible. p-Phenetidine is a recognised possible mutagen. Concentrations of 50 mg ethoxyquin/kg and 11 mg ethoxyquin/…
Number of citations: 19 efsa.onlinelibrary.wiley.com
A Comfort, I Youhotsky-Gore, K Pathmanathan - Nature, 1971 - nature.com
SEVERAL workers have found that mice fed diets containing large amounts of added antioxidant live longer than those fed standard laboratory diets. The size of the effect varies with …
Number of citations: 183 www.nature.com
S Thorisson, FD Gunstone, R Hardy - Chemistry and physics of lipids, 1992 - Elsevier
… In addition ethoxyquin is used as a post-harvest dip for apples to inhibit the development of … aware of a similar study of ethoxyquin. We now report that oxidation of ethoxyquin (1) in an …
Number of citations: 50 www.sciencedirect.com
A Błaszczyk, J Skolimowski - Food Reviews International, 2015 - Taylor & Francis
Ethoxyquin (EQ; 6-ethoxy-1,2-dihydro-2,2,4-trimethylquinoline) is widely used as an antioxidant in animal feed and may be carried over to food products of animal origin. It is believed …
Number of citations: 13 www.tandfonline.com
LW Wattenberg - Journal of the National Cancer Institute, 1972 - academic.oup.com
… , the effects of several phenolic antioxidants and ethoxyquin, 6-ethoxy1,2-… alphatocopherol, BHA, BHT, and ethoxyquin. BHA and BHT are of particular … Ethoxyquin is used in animal feed. …
Number of citations: 545 academic.oup.com

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